molecular formula C11H11NO B13021959 2-(Cyclopropyl(hydroxy)methyl)benzonitrile

2-(Cyclopropyl(hydroxy)methyl)benzonitrile

Cat. No.: B13021959
M. Wt: 173.21 g/mol
InChI Key: NCWQEHSJQORFGX-UHFFFAOYSA-N
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Description

2-(Cyclopropyl(hydroxy)methyl)benzonitrile (CAS: 1260380-33-3) is a benzonitrile derivative featuring a cyclopropyl group linked via a hydroxymethyl moiety at the 2-position of the benzene ring. This compound’s unique structure combines aromatic nitrile functionality with a strained cyclopropane ring, which may confer conformational rigidity and influence biological activity.

Properties

Molecular Formula

C11H11NO

Molecular Weight

173.21 g/mol

IUPAC Name

2-[cyclopropyl(hydroxy)methyl]benzonitrile

InChI

InChI=1S/C11H11NO/c12-7-9-3-1-2-4-10(9)11(13)8-5-6-8/h1-4,8,11,13H,5-6H2

InChI Key

NCWQEHSJQORFGX-UHFFFAOYSA-N

Canonical SMILES

C1CC1C(C2=CC=CC=C2C#N)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Cyclopropyl(hydroxy)methyl)benzonitrile can be achieved through several methods. One common approach involves the reaction of benzaldehyde with hydroxylamine hydrochloride to form benzonitrile .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of ionic liquids as solvents and catalysts has been explored to enhance the efficiency and environmental sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(Cyclopropyl(hydroxy)methyl)benzonitrile undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The nitrile group can be reduced to form primary amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Electrophilic substitution reactions often involve reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid).

Major Products Formed

    Oxidation: Formation of cyclopropylcarboxylic acid or cyclopropylaldehyde.

    Reduction: Formation of cyclopropylmethylamine.

    Substitution: Formation of various substituted benzonitriles depending on the substituent introduced.

Scientific Research Applications

Chemistry

In the realm of chemistry, 2-(Cyclopropyl(hydroxy)methyl)benzonitrile serves as an intermediate in the synthesis of more complex organic compounds. Its unique cyclopropyl group enhances reactivity and selectivity in various chemical reactions, making it a subject of interest for synthetic chemists.

Biology

The compound has been investigated for its biological activities , particularly its potential to inhibit specific enzymes and bind to biological receptors. The cyclopropyl group may enhance binding affinity, which is crucial for drug development and pharmacological studies.

  • Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit certain enzymes involved in metabolic pathways.
  • Receptor Binding : Its structure allows for interaction with various receptors, indicating potential use in developing new pharmaceuticals targeting specific biological pathways.

Medicine

In medicinal chemistry, the compound is being explored for its therapeutic properties . The unique structural features may contribute to improved efficacy and selectivity in drug design.

  • Pharmaceutical Development : Researchers are investigating its potential as a lead compound for new drug candidates, particularly in treating conditions associated with enzyme dysfunction or receptor anomalies.
  • Case Studies : Various studies have reported on the synthesis of derivatives of this compound that exhibit enhanced biological activity compared to traditional benzonitrile derivatives.

Mechanism of Action

The mechanism of action of 2-(Cyclopropyl(hydroxy)methyl)benzonitrile involves its interaction with specific molecular targets and pathways. The hydroxymethyl group can participate in hydrogen bonding and other interactions with biological molecules, while the nitrile group can undergo metabolic transformations . The cyclopropyl group adds steric hindrance, influencing the compound’s reactivity and interactions.

Comparison with Similar Compounds

Structural Analogues in SARS-CoV-2 Mpro Inhibition

Compound 5 and Compound 26 () are benzonitrile derivatives studied as SARS-CoV-2 main protease (Mpro) inhibitors.

  • Compound 5 : 2-(3-(3-Chloro-5-propoxyphenyl)-2-oxo-2H-[1,30-bipyridin]-5-yl)benzonitrile.
  • Compound 26 : 2-(3-(3-Chloro-5-(cyclopropylmethoxy)phenyl)-2-oxo-2H-[1,30-bipyridin]-5-yl)benzonitrile.

Key Differences :

  • The propyl group in Compound 5 is replaced with a cyclopropylmethoxy group in Compound 24.

Comparison with Target Compound :

  • Unlike Compounds 5/26, the target compound lacks the bipyridinone scaffold and chlorine substituents, suggesting divergent biological targets. However, the shared benzonitrile core and cyclopropane group highlight the structural versatility of this class in drug design .

Cyclopropane-Containing ALK Inhibitors

describes cyclopropane-based ALK inhibitors, such as 4-(((1R,2R)-2-(2,4-Difluorophenyl)-2-((dimethylamino)methyl)cyclopropyl)oxy)-3-(5-methyl-1H-pyrazol-3-yl)benzonitrile (Compound 11).

Key Features :

  • Molecular Weight: 395.1 g/mol (vs. ~215.3 g/mol for the target compound).
  • Substituents: Difluorophenyl, pyrazole, and dimethylamino groups enhance kinase selectivity.
  • Synthetic Yield : 82% (higher than many analogs), with HPLC purity of 100% .

Comparison with Target Compound :

  • However, its simpler structure may improve synthetic accessibility and metabolic stability .

Chlorinated Benzene Derivatives and Toxicity Considerations

emphasizes that chlorination of benzene derivatives often increases toxicity (e.g., dichloroacetylene).

Key Insight :

  • The absence of chlorine in the target compound may reduce neurotoxic or cytotoxic risks compared to chlorinated analogs .

Implications for Target Compound :

  • Similar precautions likely apply due to shared nitrile functionality, which can release toxic cyanide under extreme conditions .

Data Table: Comparative Analysis

Property / Compound 2-(Cyclopropyl(hydroxy)methyl)benzonitrile Compound 26 (Mpro Inhibitor) Compound 11 (ALK Inhibitor) Chlorinated Benzene Derivatives
Molecular Weight (g/mol) ~215.3 ~450.0 395.1 Varies (e.g., 381.0–395.1)
Key Substituents Cyclopropyl(hydroxy)methyl Cyclopropylmethoxy, Chloro Difluorophenyl, Pyrazole Chlorine, Silane groups
Biological Target Not Reported SARS-CoV-2 Mpro ALK Kinase Varied (often toxic)
Melting Point (°C) Not Available Not Reported 189–193 Not Available
HPLC Purity Not Available Not Reported 100% Not Available
Toxicity Risk Likely Low Moderate (Chloro-substituent) Low High (Chlorinated analogs)

Key Findings and Implications

Structural Flexibility : The cyclopropane ring in the target compound and analogs enhances conformational rigidity, a desirable trait in drug design for target binding .

Safety Profile : The absence of chlorine and complex heterocycles may reduce toxicity compared to chlorinated or kinase-targeted analogs .

Biological Activity

2-(Cyclopropyl(hydroxy)methyl)benzonitrile is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity, including mechanisms of action, structure-activity relationships, and comparative analyses with similar compounds.

Chemical Structure and Properties

The molecular structure of this compound features a cyclopropyl group attached to a benzonitrile moiety, which contributes to its unique chemical properties. The presence of the hydroxymethyl group enhances its reactivity and interaction with biological targets.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets such as enzymes and receptors. The cyclopropyl group can enhance binding affinity and selectivity, while the nitrile group may participate in hydrogen bonding and other interactions that modulate enzyme activity or receptor signaling pathways.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit a range of biological activities, including:

  • Anticancer properties : Many cyclopropane derivatives have shown promise in inhibiting cancer cell proliferation. For instance, compounds with similar structures have demonstrated cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and leukemia (CEM-13) cells .
  • Antiviral activity : Some derivatives have been explored for their potential in treating viral infections, particularly HIV .
  • Enzyme inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways, which could lead to therapeutic applications in metabolic diseases .

Case Studies

  • Anticancer Activity : A study demonstrated that derivatives similar to this compound exhibited significant cytotoxicity against MCF-7 and U-937 cell lines, with IC50 values ranging from 0.12 to 2.78 µM. This suggests that structural modifications can greatly influence the potency of these compounds against cancer cells .
  • Mechanistic Insights : Research involving structure-activity relationships (SAR) revealed that substituents on the benzonitrile ring significantly affect biological activity. For example, the introduction of electron-donating or withdrawing groups altered the compound's efficacy in enzyme inhibition assays .

Comparative Analysis

Compound NameBiological ActivityIC50 (µM)Notes
This compoundAnticancer, antiviral0.12 - 2.78Effective against MCF-7 and U-937 cells
3-CyclopropylmethylbenzonitrileAntiviralVariesSimilar structure but different substituents
BenzonitrileBaseline comparisonN/ALacks cyclopropyl group

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(cyclopropyl(hydroxy)methyl)benzonitrile, and what purification methods are recommended?

  • Methodological Answer : The synthesis of benzonitrile derivatives often involves condensation reactions between ketones (e.g., cyclopropane derivatives) and aromatic amines or nitriles. For example, 2-aminobenzonitrile can react with cyclopropane-containing ketones under reflux in polar aprotic solvents (e.g., DMF or THF) to form intermediates, followed by hydroxylation or reduction steps. Purification is typically achieved via column chromatography using gradients of ethyl acetate/hexane, with monitoring by TLC. For structurally complex analogs, recrystallization in ethanol or methanol may enhance purity .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : 1^1H and 13^13C NMR are critical for confirming the cyclopropyl and hydroxymethyl substituents. For instance, cyclopropyl protons exhibit distinct splitting patterns (~δ 0.5–2.0 ppm), while the benzonitrile aromatic protons resonate at δ 7.0–8.0 ppm .
  • X-ray Crystallography : Single-crystal X-ray analysis provides unambiguous confirmation of stereochemistry and bond angles. For example, the dihedral angle between the cyclopropyl and benzonitrile moieties can be resolved with an R factor < 0.1, ensuring structural accuracy .
  • HR-MS : High-resolution mass spectrometry validates molecular weight (±0.001 Da) and fragmentation patterns .

Q. How should researchers assess the thermal and hydrolytic stability of this compound?

  • Methodological Answer : Stability studies require:

  • Thermogravimetric Analysis (TGA) : To determine decomposition temperatures under nitrogen/air atmospheres.
  • Hydrolytic Testing : Incubate the compound in buffered solutions (pH 1–13) at 25–80°C, followed by HPLC monitoring. The hydroxymethyl group may undergo acid-catalyzed dehydration, necessitating pH control .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the reactivity of this compound in nucleophilic addition reactions?

  • Methodological Answer :

  • DFT Setup : Use hybrid functionals (e.g., B3LYP) with a 6-31G(d,p) basis set to optimize geometry and compute frontier molecular orbitals (HOMO/LUMO). The hydroxymethyl group’s electron-donating effects can lower LUMO energy, favoring nucleophilic attack at the benzonitrile carbon .
  • Transition State Analysis : Locate saddle points using QST2 or QST3 methods to identify activation barriers for hydroxyl group participation in ring-opening reactions .

Q. What strategies resolve contradictions in spectroscopic data for this compound?

  • Methodological Answer :

  • Multi-Technique Cross-Validation : Combine 1^1H-13^13C HSQC/HMBC NMR to assign ambiguous signals (e.g., overlapping cyclopropyl protons).
  • X-ray Crystallography : Resolve stereochemical ambiguities, such as the configuration of the hydroxymethyl group, by comparing experimental and simulated powder XRD patterns .
  • Dynamic NMR : Analyze variable-temperature 1^1H NMR to detect conformational exchange broadening in the cyclopropyl ring .

Q. How does the steric environment of the cyclopropyl group influence regioselectivity in cross-coupling reactions?

  • Methodological Answer :

  • Steric Maps : Generate steric maps (e.g., using SambVca software) to quantify the percent buried volume (%Vbur_{bur}) around the benzonitrile group. High %Vbur_{bur} (>30%) from the cyclopropyl moiety may hinder Suzuki-Miyaura coupling at the ortho position .
  • Kinetic Isotope Effects (KIE) : Compare KIE values for deuterated vs. non-deuterated substrates to assess steric vs. electronic contributions to reaction rates .

Q. What are the potential applications of this compound in materials science or corrosion inhibition?

  • Methodological Answer :

  • Corrosion Inhibition : Test efficacy in acidic media (e.g., 1 M HCl) using electrochemical impedance spectroscopy (EIS). The nitrile group’s electron-withdrawing effect and cyclopropyl rigidity may enhance adsorption on metal surfaces, reducing corrosion rates by >70% compared to benzotriazole .
  • Polymer Additives : Incorporate into epoxy resins via copolymerization, followed by DMA/TGA to evaluate thermal stability improvements (>20°C increase in Tg_g) .

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